molecular formula C18H21ClN2O2 B1385039 N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide CAS No. 1020055-54-2

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide

Cat. No.: B1385039
CAS No.: 1020055-54-2
M. Wt: 332.8 g/mol
InChI Key: DUQRDIIRFOWCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amine group, a chlorine atom, and an isopentyloxy group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Nitration: The initial step involves the nitration of 4-chloronitrobenzene to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amine group is alkylated with isopentyl bromide in the presence of a base like potassium carbonate to introduce the isopentyloxy group.

    Amidation: Finally, the alkylated amine is reacted with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the benzamide group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated or modified benzamide compounds.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-4-(methoxy)-benzamide
  • N-(3-Amino-4-chlorophenyl)-4-(ethoxy)-benzamide
  • N-(3-Amino-4-chlorophenyl)-4-(propoxy)-benzamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide stands out due to its isopentyloxy group, which imparts unique steric and electronic properties. This makes it more effective in certain applications compared to its methoxy, ethoxy, or propoxy counterparts.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12(2)9-10-23-15-6-3-13(4-7-15)18(22)21-14-5-8-16(19)17(20)11-14/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRDIIRFOWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.